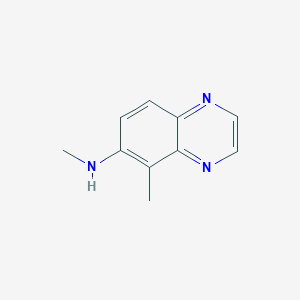

N,5-dimethylquinoxalin-6-amine

Description

N,5-Dimethylquinoxalin-6-amine is a quinoxaline derivative characterized by a methyl group at position 5 of the quinoxaline ring and an N-methylated amine substituent at position 6. Quinoxalines are bicyclic heteroaromatic systems comprising two nitrogen atoms at positions 1 and 4, which are widely studied for their electrochemical, optical, and biological properties . For example, 6-chloro-N-(2,3-dimethylphenyl)quinoxalin-2-amine (3f) was synthesized via nucleophilic aromatic substitution between 2,6-dichloroquinoxaline and 2,3-dimethylaniline in DMF at 100°C . Similarly, quinoxalin-6-amine derivatives are often synthesized via nitro-group reduction using Pd/C and hydrazine hydrate .

The methyl groups at positions N and 5 in N,5-dimethylquinoxalin-6-amine are expected to influence its electronic properties (e.g., electron-donating effects) and solubility compared to unsubstituted quinoxalin-6-amine. Such substitutions are critical in modulating reactivity and interactions in pharmacological or materials science applications.

Properties

CAS No. |

161696-98-6 |

|---|---|

Molecular Formula |

C10H11N3 |

Molecular Weight |

173.21 g/mol |

IUPAC Name |

N,5-dimethylquinoxalin-6-amine |

InChI |

InChI=1S/C10H11N3/c1-7-8(11-2)3-4-9-10(7)13-6-5-12-9/h3-6,11H,1-2H3 |

InChI Key |

NXRPHEZQLSUGTO-UHFFFAOYSA-N |

SMILES |

CC1=C(C=CC2=NC=CN=C12)NC |

Canonical SMILES |

CC1=C(C=CC2=NC=CN=C12)NC |

Other CAS No. |

161696-98-6 |

Synonyms |

6-Quinoxalinamine, N,5-dimethyl- |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N,5-dimethylquinoxalin-6-amine typically involves the reaction of appropriate quinoxaline derivatives with methylating agents under controlled conditions. One common method includes the use of dimethyl sulfate or methyl iodide as methylating agents in the presence of a base such as sodium hydride or potassium carbonate. The reaction is usually carried out in an organic solvent like dimethylformamide or acetonitrile at elevated temperatures .

Industrial Production Methods: Industrial production of N,5-dimethylquinoxalin-6-amine follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and continuous flow systems to ensure efficient and consistent production. The reaction conditions are optimized to maximize yield and purity while minimizing by-products and waste .

Chemical Reactions Analysis

Types of Reactions: N,5-dimethylquinoxalin-6-amine undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form quinoxaline derivatives with different functional groups.

Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to produce amine derivatives.

Common Reagents and Conditions:

Oxidation: Potassium permanganate, hydrogen peroxide, acidic or basic conditions.

Reduction: Sodium borohydride, lithium aluminum hydride, anhydrous conditions.

Substitution: Halogens, alkyl halides, catalysts like palladium or platinum.

Major Products Formed:

Oxidation: Quinoxaline derivatives with hydroxyl, carbonyl, or carboxyl groups.

Reduction: Amine derivatives with varying degrees of methylation.

Substitution: Quinoxaline derivatives with different substituents at the nitrogen or carbon positions.

Scientific Research Applications

Chemistry: N,5-dimethylquinoxalin-6-amine is used as a building block in the synthesis of more complex organic molecules.

Biology: In biological research, this compound is utilized as a fluorescent probe for the detection of metal ions such as palladium. Its ability to selectively bind to specific ions makes it valuable for studying metal ion interactions in biological systems .

Medicine: Its unique structure allows for the design of molecules with specific biological activities, such as enzyme inhibitors or receptor agonists .

Industry: N,5-dimethylquinoxalin-6-amine is used in the production of dyes, pigments, and other specialty chemicals. Its stability and reactivity make it suitable for various industrial processes .

Mechanism of Action

The mechanism of action of N,5-dimethylquinoxalin-6-amine involves its interaction with specific molecular targets, such as metal ions or biological macromolecules. The compound’s quinoxaline core allows it to form stable complexes with metal ions, which can be detected through changes in fluorescence or other spectroscopic properties. In biological systems, the compound may interact with enzymes or receptors, modulating their activity and leading to specific physiological effects .

Comparison with Similar Compounds

Substituent Variations on the Quinoxaline Core

The following table summarizes key quinoxalin-6-amine derivatives and their structural distinctions from N,5-dimethylquinoxalin-6-amine:

Impact of Substituents on Physicochemical Properties

- Electron-Donating vs. In contrast, 5-bromo substitution (as in 5-bromoquinoxalin-6-amine) introduces electron-withdrawing effects, favoring electrophilic substitution reactions .

- Solubility: N-Methylation (as in N,5-dimethylquinoxalin-6-amine) reduces polarity compared to primary amines (e.g., quinoxalin-6-amine), improving lipid solubility. This is critical for membrane permeability in drug design.

- Steric Effects : Bulky substituents, such as the 2,3-dimethylphenyl group in compound 3f , may hinder intermolecular interactions but improve selectivity in biological targets.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.